molecular formula C32H32N6O2 B8543589 Carbamic acid, N-[1-[4-[2-(2-amino-3-pyridinyl)-5-phenyl-3H-imidazo[4,5-b]pyridin-3-yl]phenyl]cyclobutyl]-, 1,1-dimethylethyl ester

Carbamic acid, N-[1-[4-[2-(2-amino-3-pyridinyl)-5-phenyl-3H-imidazo[4,5-b]pyridin-3-yl]phenyl]cyclobutyl]-, 1,1-dimethylethyl ester

Cat. No. B8543589
M. Wt: 532.6 g/mol
InChI Key: HGTSUVNSZKWZRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carbamic acid, N-[1-[4-[2-(2-amino-3-pyridinyl)-5-phenyl-3H-imidazo[4,5-b]pyridin-3-yl]phenyl]cyclobutyl]-, 1,1-dimethylethyl ester is a useful research compound. Its molecular formula is C32H32N6O2 and its molecular weight is 532.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Carbamic acid, N-[1-[4-[2-(2-amino-3-pyridinyl)-5-phenyl-3H-imidazo[4,5-b]pyridin-3-yl]phenyl]cyclobutyl]-, 1,1-dimethylethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Carbamic acid, N-[1-[4-[2-(2-amino-3-pyridinyl)-5-phenyl-3H-imidazo[4,5-b]pyridin-3-yl]phenyl]cyclobutyl]-, 1,1-dimethylethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Carbamic acid, N-[1-[4-[2-(2-amino-3-pyridinyl)-5-phenyl-3H-imidazo[4,5-b]pyridin-3-yl]phenyl]cyclobutyl]-, 1,1-dimethylethyl ester

Molecular Formula

C32H32N6O2

Molecular Weight

532.6 g/mol

IUPAC Name

tert-butyl N-[1-[4-[2-(2-aminopyridin-3-yl)-5-phenylimidazo[4,5-b]pyridin-3-yl]phenyl]cyclobutyl]carbamate

InChI

InChI=1S/C32H32N6O2/c1-31(2,3)40-30(39)37-32(18-8-19-32)22-12-14-23(15-13-22)38-28(24-11-7-20-34-27(24)33)36-26-17-16-25(35-29(26)38)21-9-5-4-6-10-21/h4-7,9-17,20H,8,18-19H2,1-3H3,(H2,33,34)(H,37,39)

InChI Key

HGTSUVNSZKWZRS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC1)C2=CC=C(C=C2)N3C4=C(C=CC(=N4)C5=CC=CC=C5)N=C3C6=C(N=CC=C6)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of tert-butyl (1-(4-(2-(2-aminopyridin-3-yl)-5-chloro-3H-imidazo[4,5-b]pyridin-3-yl)phenyl)cyclobutyl)carbamate (20 g) in toluene (200 mL) and ethanol (200 mL) was added saturated aqueous sodium bicarbonate (150 mL) and phenyl boronic acid (9.9 g). The reaction was degassed for 5 minutes and the Pd (PPh3)4 (1.0 g) was added. The reaction was again degassed for 5 minutes and then heated to 100° C. for 2 days or until reaction is complete by LCMS. The reaction mixture was cooled to room temperature, and dichloromethane (250 ml×3) and water (100 mL) were added to the reaction. The organics were washed with saturated sodium bicarbonate (1×250 mL) and water (1×250 mL), dried over sodium sulfate and concentrated. Purification by column chromatography (10-100% ethyl acetate in hexanes) gave the product with some impurities. The solid was re-crystallized with ethyl acetate affording an off-white solid (7.2 g). 400 M Hz 1H NMR (DMSO-d6) δ: 8.23 (d, J=8.0 Hz, 1H), 8.04-7.98 (m, 3H), 7.94 (d, J=8.0 Hz, 1H), 7.55 (d, J=8.8 Hz, 2H), 7.46-7.35 (m, 6H), 7.18-7.14 (m, 1H), 6.90 (bs, 1H), 6.33 (dd, J=7.6 Hz and 4.4 Hz, 1H), 2.48-2.40 (m, 4H), 2.09-2.00 (m, 1H), 1.89-1.79 (m, 1H), 1.30 (m, 9H); LCMS: 533 [M+H].
Name
tert-butyl (1-(4-(2-(2-aminopyridin-3-yl)-5-chloro-3H-imidazo[4,5-b]pyridin-3-yl)phenyl)cyclobutyl)carbamate
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
9.9 g
Type
reactant
Reaction Step Two

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